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molecular formula C18H24ClN3O4 B567588 tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate CAS No. 1276666-10-4

tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate

Cat. No. B567588
M. Wt: 381.857
InChI Key: XFZWJFGWPOYEBZ-UHFFFAOYSA-N
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Patent
US09108959B2

Procedure details

MVK adduct 10 (15.04 kg, 39.38 mol) was charged to a vessel and THF (150.4 L) was added. The resulting slurry was cooled to 5° C. and methane sulfonic acid (7.57 kg, 78.8 mol) was added via a diaphragm pump maintaining an internal temperature below 25° C. The batch was heated to 60° C. and allowed to age overnight. After aging overnight HPLC showed the reaction to be 83% complete, thus a further charge of methane sulfonic acid (3.78 kg, 39.3 mol) was added via a diaphragm pump and heating was continued for a further 2 h. It is important to note that charging 3 equiv. of MSA directly to the reaction mixture led to the product oiling out during the course of the reaction. Initially charging 2 equiv. of MSA allowed a seed bed to form which controlled the crystallization during the remainder of the reaction after the final equivalent of MSA had been added. After 2 h HPLC confirmed complete consumption of the starting material. The batch was cooled to 20° C. then filtered and the cake was washed with THF (20 L). The resultant solid was dried in a vacuum oven (T=60° C.) for 36 h, to give 12 (17.4 kg, 36.7 mol) as a pale tan solid. 2% lost to the liquors. m.p. 126.4° C. 1H NMR (400 MHz, d6-DMSO): δ 7.86 (bs, 3H), 7.44 (d, 1H, J=8.5 Hz), 7.35 (d, 1H, J=1.1 Hz), 7.06 (dd, 1H, J=8.5 Hz, 1.1 Hz), 3.75 (t, 2H, J=5.6 Hz), 3.69 (t, 2H, J=6.9 Hz), 3.15 (m, 2H), 2.93 (t, 2H, J=5.6 Hz), 2.36 (s, 6H), 2.14 (s, 3H). 13C NMR (100.6 MHz, d6-DMSO): δ 207.8, 163.1, 147.7, 144.7, 128.6, 120.6, 115.7, 110.6, 46.7, 44.2, 41.3, 40.1 (identified by dept), 37.4, 30.5. HRMS (ESI): m/z [M++H] calcd for C13H16ClN3O2: 282, 1009. found: 282, 1012.
Quantity
15.04 kg
Type
reactant
Reaction Step One
Quantity
7.57 kg
Type
reactant
Reaction Step Two
Quantity
3.78 kg
Type
reactant
Reaction Step Three
Name
Quantity
150.4 L
Type
solvent
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][N:10]([C:16]1[O:17][C:18]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][C:19]=2[N:20]=1)[CH2:11][CH2:12][C:13](=[O:15])[CH3:14])(C)(C)C.CS(O)(=O)=O>C1COCC1>[NH2:7][CH2:8][CH2:9][N:10]([C:16]1[O:17][C:18]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][C:19]=2[N:20]=1)[CH2:11][CH2:12][C:13](=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
15.04 kg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN(CCC(C)=O)C=1OC2=C(N1)C=C(C=C2)Cl)=O
Step Two
Name
Quantity
7.57 kg
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
3.78 kg
Type
reactant
Smiles
CS(=O)(=O)O
Step Four
Name
Quantity
150.4 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature below 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The batch was heated to 60° C.
CUSTOM
Type
CUSTOM
Details
allowed to age overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
was added via a diaphragm pump
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for a further 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
led to the product oiling out during the course of the reaction
CUSTOM
Type
CUSTOM
Details
to form which
CUSTOM
Type
CUSTOM
Details
the crystallization
CUSTOM
Type
CUSTOM
Details
during the remainder of the reaction after the final equivalent of MSA
ADDITION
Type
ADDITION
Details
had been added
CUSTOM
Type
CUSTOM
Details
After 2 h HPLC confirmed complete consumption of the starting material
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The batch was cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
the cake was washed with THF (20 L)
CUSTOM
Type
CUSTOM
Details
The resultant solid was dried in a vacuum oven (T=60° C.) for 36 h
Duration
36 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCN(CCC(C)=O)C=1OC2=C(N1)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.7 mol
AMOUNT: MASS 17.4 kg
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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